5-Oxiranylmethoxy-1H-indole
Description
Significance of Indole (B1671886) Scaffolds in Synthetic and Biological Chemistry
The indole nucleus is a privileged heterocyclic structure, prominently featured in a vast array of natural products, pharmaceuticals, and agrochemicals. nih.govbohrium.com Its presence in the essential amino acid tryptophan makes it a fundamental component of proteins and a precursor to numerous vital biochemicals, including neurotransmitters and plant hormones. bohrium.com In medicinal chemistry, the indole scaffold is a cornerstone for drug design, with indole-containing molecules commercialized for treating a wide spectrum of diseases, from migraines and nausea to HIV and cancer. bohrium.commdpi.com
The structural versatility of the indole ring allows it to interact with diverse biological targets, including enzymes and receptors. mdpi.com This has spurred extensive research, leading to the development of indole derivatives with potent anticancer, anti-inflammatory, antimicrobial, and neuroprotective activities. nih.govbohrium.commdpi.com The ability of the indole framework to serve as a core for creating large libraries of compounds for high-throughput screening solidifies its status as a critical entity in the quest for new therapeutic agents. bohrium.comijpsr.com
The Oxirane Moiety: Reactive Features and Synthetic Utility
The oxirane, or epoxide, is a three-membered heterocyclic ring containing two carbon atoms and one oxygen atom. Its defining characteristic is the significant ring strain, which makes it highly susceptible to ring-opening reactions by nucleophiles. fiveable.me This inherent reactivity is the key to its broad utility in organic synthesis. fiveable.me
Chemists harness the oxirane's potential to form new carbon-heteroatom bonds, constructing more complex molecules from simpler precursors. fiveable.me The ring-opening can be controlled to be highly regio- and stereoselective, providing a powerful method for introducing specific functionalities into a molecule. mdpi.com This makes oxiranes invaluable intermediates in the synthesis of a wide range of products, including polyfunctional compounds, various heterocyclic systems, and numerous pharmaceuticals like the antibiotic Linezolid and the antiviral Atazanavir. fiveable.memdpi.com The presence of an oxirane moiety in a molecule like 5-Oxiranylmethoxy-1H-indole immediately signals its potential as a reactive building block for further chemical elaboration.
Positioning this compound as a Key Synthetic and Biological Probe
This compound merges the biological relevance of the indole ring with the synthetic versatility of the oxirane. This duality positions it as a significant compound for both creating new molecules and investigating biological processes.
As a synthetic intermediate, its value is clear. The oxirane ring provides a reactive handle for chemists to introduce a variety of substituents. For instance, a related compound, 4-(Oxiran-2-ylmethoxy)-1H-indole, is explicitly used as an intermediate in the synthesis of Pindolol, a beta-blocker used to treat hypertension. actascientific.com The synthesis involves reacting 4-hydroxy-indole with epichlorohydrin (B41342) to form the oxiranylmethoxy-indole, which is then further reacted to yield the final drug. actascientific.com Similarly, this compound can be prepared from 5-hydroxyindole (B134679) and serves as a precursor for more complex structures. The oxirane can be opened by various nucleophiles, allowing for the attachment of different molecular fragments to the indole core at the 5-position. This strategy has been employed in the synthesis of new aminopropanolamine derivatives with potential cardiovascular activity, where substituted 5-(oxiran-2-ylmethoxy)-1H-indoles were key intermediates. nih.gov
From a biological perspective, the reactivity of the oxirane ring makes it a potential covalent probe. The epoxide can form stable covalent bonds with nucleophilic residues (such as cysteine or histidine) in proteins. This property could be exploited to design activity-based probes to identify and study specific enzymes. While direct studies on this compound as a biological probe are not extensively documented in the reviewed literature, its potential is inferred from the behavior of similar molecules. For example, its positional isomer is noted to have been studied in the context of enzyme inhibition. Fluorescent probes, often built upon heterocyclic scaffolds like indole, are crucial for imaging and sensing within biological systems. nih.govmdpi.comrsc.org The combination of the indole's potential for fluorescence and the oxirane's reactivity could be leveraged to develop targeted probes for cellular imaging. beilstein-journals.org
Research Gaps and Future Directions in this compound Studies
Despite its clear potential, the research landscape for this compound itself reveals several gaps. Much of the available information treats it as a synthetic intermediate, a means to an end for creating more complex, often pharmacologically active, molecules. nih.gov
A significant research gap exists in the systematic evaluation of the inherent biological activity of this compound. While its structure suggests potential interactions with biological systems, comprehensive screening for its own anticancer, antimicrobial, or anti-inflammatory properties appears limited. Future studies could focus on characterizing its pharmacological profile.
Furthermore, its application as a biological probe is an underexplored area. Developing it into a targeted covalent ligand or an activity-based probe for a specific class of enzymes could be a fruitful avenue of research. This would involve identifying protein targets that it may covalently modify and characterizing the functional consequences of such interactions.
Finally, while its role as a synthetic building block is established, there is room to expand its synthetic utility. Investigating novel transformations of the oxirane ring in the context of the indole scaffold could lead to new and efficient routes for synthesizing complex indole alkaloids or other elaborate heterocyclic systems. For example, domino reactions initiated by the oxirane ring-opening could provide rapid access to polycyclic indole derivatives. mdpi.com
Structure
2D Structure
3D Structure
Properties
CAS No. |
55581-26-5 |
|---|---|
Molecular Formula |
C11H11NO2 |
Molecular Weight |
189.21 g/mol |
IUPAC Name |
5-(oxiran-2-ylmethoxy)-1H-indole |
InChI |
InChI=1S/C11H11NO2/c1-2-11-8(3-4-12-11)5-9(1)13-6-10-7-14-10/h1-5,10,12H,6-7H2 |
InChI Key |
QEXOXABEHNRXRP-UHFFFAOYSA-N |
Canonical SMILES |
C1C(O1)COC2=CC3=C(C=C2)NC=C3 |
Origin of Product |
United States |
Chemical Transformations and Reactivity Profiling of 5 Oxiranylmethoxy 1h Indole
Epoxide Ring-Opening Reactions with Nucleophiles
The strained three-membered ring of the epoxide in 5-Oxiranylmethoxy-1H-indole is susceptible to attack by various nucleophiles, leading to its opening and the formation of functionalized indole (B1671886) derivatives.
Regioselectivity and Stereoselectivity in Ring Opening
The ring-opening of unsymmetrical epoxides can result in two different constitutional isomers, making regioselectivity a crucial aspect of these reactions. libretexts.org The outcome is highly dependent on the reaction conditions. Under basic conditions, the reaction typically follows an S(_N)2 mechanism, where the nucleophile attacks the less sterically hindered carbon of the epoxide. libretexts.orgd-nb.infoyoutube.com Conversely, under acidic conditions, the reaction often proceeds with significant S(_N)1 character, leading to the preferential attack at the more substituted carbon, which can better stabilize a positive charge. libretexts.orgd-nb.info
For instance, in the presence of a strong nucleophile like a methoxide (B1231860) ion in a basic medium, the attack occurs at the less substituted carbon of the epoxide. libretexts.org However, in acidic methanol, the epoxide oxygen is first protonated, making it a better leaving group and favoring attack at the more substituted carbon. libretexts.org The stereochemistry of these reactions is also well-defined; S(_N)2 reactions proceed with an inversion of configuration at the attacked carbon center. arkat-usa.org
Catalytic Systems for Epoxide Activation (e.g., Nano MgO)
Various catalytic systems have been developed to facilitate the ring-opening of epoxides under mild conditions. tandfonline.com Lewis acids are commonly employed to activate the epoxide, making it more susceptible to nucleophilic attack. tandfonline.comsemanticscholar.org Among these, nano-sized magnesium oxide (nano MgO) has emerged as an efficient and environmentally friendly catalyst for the regioselective ring-opening of epoxides. tandfonline.comorgchemres.orgsid.ir The high surface area and increased number of defect sites in nano MgO contribute to its enhanced reactivity. sid.ir
Nano MgO catalyzes the ring-opening of epoxides with various nucleophiles, including indoles, in high yields and with excellent regioselectivity. tandfonline.comorgchemres.org These reactions can often be carried out under solvent-free conditions, which is a significant advantage from a green chemistry perspective. tandfonline.com Other Lewis acids like lithium perchlorate (B79767) (LiClO(_4)) have also been shown to effectively promote the ring-opening of epoxides with weak nucleophiles, such as indole, under mild, ambient temperature conditions. organic-chemistry.org
| Catalyst System | Nucleophile | Key Features | References |
|---|---|---|---|
| Nano MgO | Indoles, Amines | High regioselectivity, solvent-free conditions, improved yields. | tandfonline.comtandfonline.comorgchemres.orgsid.ir |
| Lithium Perchlorate (LiClO(_4)) | Poor nucleophiles (e.g., indole) | Mild conditions, high yields, fast reactions. | organic-chemistry.org |
| Lewis Acids (general) | Various nucleophiles | Activation of the epoxide ring. | tandfonline.comsemanticscholar.org |
Reactions with Nitrogen-Containing Nucleophiles (e.g., Amines, Indole Anions)
Nitrogen-containing nucleophiles, such as amines and indole anions, readily react with this compound to form β-amino alcohols, which are valuable intermediates in the synthesis of biologically active compounds. rroij.comnih.gov The reaction of epoxides with amines, known as aminolysis, is a common method for preparing these compounds. rroij.com Catalysts like nano MgO can be used to promote the reaction between epoxides and both aromatic and aliphatic amines, often with high yields and exclusive trans stereoselectivity in the case of cyclic epoxides. rroij.com
The indole nucleus itself can act as a nucleophile, particularly at the C3 position, which is the most nucleophilic site. bhu.ac.in The reaction of indoles with epoxides, often catalyzed by Lewis acids, results in the alkylation of the indole ring. arkat-usa.orgtandfonline.com For instance, the reaction of indoles with styrene (B11656) oxide in the presence of 2,2,2-trifluoroethanol (B45653) proceeds with high regioselectivity, with the indole attacking the benzylic carbon of the epoxide. arkat-usa.org Similarly, indole anions, generated by deprotonation with a strong base, are potent nucleophiles that can participate in epoxide ring-opening reactions. bhu.ac.in
| Nucleophile | Product Type | Catalyst/Conditions | Key Findings | References |
|---|---|---|---|---|
| Amines | β-Amino Alcohols | Nano MgO, solvent-free | High yields, high regioselectivity. | rroij.com |
| Indole | 3-Alkylindoles | Lewis Acids (e.g., nano MgO, LiClO(_4)), TFE | Regioselective alkylation at the C3 position. | arkat-usa.orgtandfonline.comtandfonline.comorganic-chemistry.org |
| Indole Anion | N- or C3-Alkylated Indoles | Strong base | Potent nucleophile for ring-opening. | bhu.ac.in |
Intramolecular Cyclization Pathways of Oxiranylmethoxyindoles
The presence of both a nucleophilic indole ring and an electrophilic epoxide within the same molecule allows for intramolecular cyclization reactions, leading to the formation of fused heterocyclic systems. These reactions are often promoted by Lewis or Brønsted acids. nih.govscispace.comorganic-chemistry.org
Formation of Fused Pyrano[2,3-e]indole Systems
The intramolecular cyclization of 4-(2-oxiranylmethoxy)indoles can lead to the formation of pyrano[2,3-e]indol-3-ols. rsc.orgbeilstein-journals.org This transformation proceeds via a 6-endo cyclization, where the C5 position of the indole ring attacks the epoxide. rsc.org The reaction is often mediated by trifluoroethanol and is highly diastereoselective. rsc.org The presence of a π-activating aryl substituent on the epoxide's carbon atom is crucial for this regioselective cyclization to occur at the C5 position. rsc.org The electronic nature of the substituent on the indole nitrogen, however, does not appear to influence this cyclization pathway. rsc.org
7-Endo Epoxide-Arene Cyclization for Oxepino[4,3,2-cd]indoles
An alternative cyclization pathway becomes accessible when the C5 position of the indole ring is blocked. In such cases, a 7-endo epoxide-arene cyclization can occur, leading to the formation of oxepino[4,3,2-cd]indol-3-ols. rsc.org This demonstrates that the regioselectivity of the intramolecular cyclization can be controlled by strategic substitution on the indole ring. The synthesis of such oxepino-indole tricycles has been explored for their potential biological activities. nih.gov
Mechanistic Insights into Regioselective Cyclization
The cyclization of aryl-substituted compounds is a key strategy in the synthesis of complex heterocyclic systems. In the case of molecules like this compound, intramolecular reactions can lead to the formation of new rings, with the regioselectivity of this cyclization being a critical aspect.
Computational studies using Density Functional Theory (DFT) have provided insights into the mechanisms governing the regioselective cyclization of related aryl propiolates with radicals. rsc.orgresearchgate.net These studies reveal that the reaction can proceed through two main pathways: electrophilic aromatic substitution (EAS) and homolytic aromatic substitution (HAS), depending on the reaction conditions. rsc.org It has been demonstrated that radicals are responsible for ipso-cyclization, while cations lead to ortho-cyclization. rsc.org
In the context of 4-substituted indoles, the regioselectivity of cyclization is influenced by the electronic properties of the indole ring and any protecting groups on the indole nitrogen. beilstein-journals.org The C3 position of the indole is highly nucleophilic, but cyclization can also occur at the C5 position. The choice between these two positions is often a result of kinetic versus thermodynamic control. For instance, in certain intramolecular Friedel-Crafts acylations, the kinetic preference for cyclization at the C5 position can dominate over the higher nucleophilicity of the C3 position. beilstein-journals.org The use of electron-withdrawing protecting groups on the indole nitrogen can decrease the nucleophilicity at the C3 position, potentially favoring the formation of 4,5-fused indole systems. beilstein-journals.org
Electrophilic Aromatic Substitution Reactions of the Indole Core
The indole ring is an electron-rich aromatic system, making it highly susceptible to electrophilic aromatic substitution (EAS). nih.govpearson.com These reactions typically occur preferentially at the C3 position due to the high electron density at this location. nih.govpearson.com The reactivity of indole in EAS reactions is significantly greater than that of benzene (B151609). pearson.com
Common electrophilic aromatic substitution reactions include:
Halogenation: The substitution of a hydrogen atom with a halogen (e.g., chlorine, bromine). This often requires a Lewis acid catalyst. byjus.com
Nitration: The introduction of a nitro group (NO2), typically using a mixture of nitric acid and sulfuric acid. byjus.commasterorganicchemistry.com
Sulfonation: The substitution with a sulfonic acid group (SO3H).
Friedel-Crafts Alkylation and Acylation: The introduction of alkyl or acyl groups, respectively. masterorganicchemistry.com These reactions are catalyzed by Lewis acids. For instance, Friedel-Crafts acylation can be achieved using an acyl chloride in the presence of a catalyst like aluminum chloride. nih.gov
The presence of the 5-oxiranylmethoxy substituent, an electron-donating group, further activates the indole ring towards electrophilic attack.
Table 1: Examples of Electrophilic Aromatic Substitution Reactions on Indole Derivatives
| Reaction | Reagents and Conditions | Position of Substitution |
| Bromination | N-Bromosuccinimide (NBS) | C3 |
| Nitration | Nitric acid, Sulfuric acid | C3 |
| Friedel-Crafts Acylation | Acetyl chloride, Aluminum chloride | C3 |
Other Derivatization Strategies via the Oxirane Moiety
The oxirane (epoxide) ring of this compound is a highly strained three-membered ring, making it susceptible to ring-opening reactions by a variety of nucleophiles. evitachem.comlibretexts.org This reactivity provides a versatile handle for introducing a wide range of functional groups.
The ring-opening can be catalyzed by either acid or base. libretexts.org Under basic or neutral conditions, the reaction proceeds via an SN2 mechanism, with the nucleophile attacking the less sterically hindered carbon of the epoxide. libretexts.org Under acidic conditions, the epoxide oxygen is first protonated, and the nucleophile then attacks the more substituted carbon, which can better stabilize the partial positive charge that develops in the transition state. libretexts.org
A key application of this reactivity is in the synthesis of β-amino alcohols, which are important structural motifs in many pharmaceutical compounds. rroij.com For example, the reaction of this compound with an amine, such as isopropylamine, leads to the opening of the epoxide ring and the formation of a 1-(1H-indol-5-yloxy)-3-(alkylamino)propan-2-ol derivative. unimi.it This is a crucial step in the synthesis of the beta-blocker Pindolol.
Various nucleophiles can be employed for the ring-opening of the oxirane, leading to a diverse array of derivatives. researchgate.net
Table 2: Derivatization of the Oxirane Moiety via Ring-Opening Reactions
| Nucleophile | Reagent(s) | Product Type |
| Amine (e.g., Piperidine) | Piperidine, Triethylamine | β-Amino alcohol |
| Azide (B81097) | Sodium azide, Ammonium chloride | β-Azido alcohol |
| Thiol (e.g., Thiophenol) | Sodium thiophenolate | β-Hydroxy sulfide |
| Alcohol/Phenol | Phenol, Sodium hydride | β-Hydroxy ether |
| Halide | Hydrochloric acid | β-Chloro alcohol |
Computational and Theoretical Investigations of 5 Oxiranylmethoxy 1h Indole
Molecular Modeling and Conformational Analysis
The three-dimensional structure of a molecule is intrinsically linked to its physical, chemical, and biological properties. For a flexible molecule like 5-Oxiranylmethoxy-1H-indole, which possesses several rotatable bonds in its side chain, a thorough conformational analysis is paramount. This process aims to identify the most stable, low-energy conformations that the molecule is likely to adopt.
It is hypothesized that the most stable conformers would seek to minimize steric hindrance between the oxirane ring and the indole (B1671886) nucleus. Intramolecular hydrogen bonding between the N-H of the indole and the ether oxygen of the side chain might also play a role in stabilizing certain conformations. The results of such an analysis are often presented as a Ramachandran-like plot, mapping the potential energy as a function of key dihedral angles.
Quantum Chemical Calculations
To gain a more profound understanding of the electronic properties and reactivity of this compound, quantum chemical calculations are indispensable. These methods provide detailed information about the electron distribution and orbital energies, which are fundamental to the molecule's behavior.
Density Functional Theory (DFT) for Electronic Structure and Intermolecular Interactions.mdpi.comdergipark.org.trjrespharm.com
Density Functional Theory (DFT) has emerged as a powerful and widely used quantum chemical method for studying medium-sized organic molecules. For this compound, DFT calculations, often using a functional like B3LYP combined with a basis set such as 6-311++G(d,p), can be employed to optimize the molecular geometry and compute a range of electronic properties. worldscientific.com
Key electronic parameters that would be investigated include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests that the molecule is more polarizable and more likely to engage in chemical reactions. For indole derivatives, the HOMO is typically localized on the electron-rich indole ring, while the LUMO distribution can vary depending on the substituents.
Furthermore, DFT calculations can generate molecular electrostatic potential (MEP) maps. These maps visualize the electrostatic potential on the electron density surface, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). For this compound, the MEP map would likely show negative potential around the oxygen atoms of the ether and oxirane functionalities, as well as the π-system of the indole ring, indicating their susceptibility to electrophilic attack. Conversely, the hydrogen atom of the indole N-H group would exhibit a positive potential, making it a potential hydrogen bond donor.
Investigation of Reaction Mechanisms and Transition States
The presence of a reactive epoxide ring in this compound suggests that it can undergo various chemical transformations, particularly nucleophilic ring-opening reactions. Quantum chemical calculations are instrumental in elucidating the mechanisms of such reactions by locating the transition state structures and calculating the activation energy barriers.
For example, the reaction of the epoxide ring with a nucleophile can proceed via an SN2-type mechanism, leading to the formation of a covalent adduct. Computational studies on the ring-opening of epoxides have shown that the reaction is often stereospecific and can be catalyzed by acids or bases. acs.orgnih.govresearchgate.net DFT calculations could be used to model the reaction pathway of this compound with biologically relevant nucleophiles, such as the side chains of amino acid residues in an enzyme active site.
Moreover, the indole nucleus itself can be susceptible to oxidation. Computational studies on the oxidation of indole by radicals like hydroxyl (•OH) have shown that the reaction can proceed via addition to the double bonds of the pyrrole (B145914) ring or by hydrogen abstraction from the N-H group. researchgate.net Investigating these potential reaction pathways for this compound is crucial for understanding its metabolic fate and potential toxicity.
Quantitative Structure-Activity Relationship (QSAR) Studies.researchgate.netnih.govmdpi.commdpi.com
Quantitative Structure-Activity Relationship (QSAR) studies are a cornerstone of modern drug design, aiming to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For a class of compounds including this compound, QSAR models can be developed to predict the activity of new analogues and to guide the design of more potent molecules.
A typical QSAR study involves calculating a wide range of molecular descriptors for a set of structurally related compounds with known biological activities. These descriptors can be categorized as 1D (e.g., molecular weight, logP), 2D (e.g., topological indices, connectivity indices), and 3D (e.g., steric, electronic, and hydrophobic fields). For indole derivatives, descriptors related to the electronic properties of the indole ring and the steric and electrostatic features of the substituents have been shown to be important for various biological activities. nih.govnih.gov
Once the descriptors are calculated, statistical methods such as Multiple Linear Regression (MLR), Principal Component Analysis (PCA), or more advanced machine learning algorithms are used to build the QSAR model. For a hypothetical series of 5-alkoxy-1H-indole derivatives, a QSAR model might look like the following equation:
pIC50 = c0 + c1logP + c2HOMO + c3*DipoleMoment + ...
where pIC50 is the negative logarithm of the half-maximal inhibitory concentration, and the coefficients (c0, c1, c2, c3, ...) indicate the contribution of each descriptor to the biological activity. The validity and predictive power of the QSAR model are rigorously assessed using internal and external validation techniques.
Hypothetical QSAR Data for a Series of Indole Derivatives
| Compound | pIC50 (Experimental) | logP | HOMO (eV) | Dipole Moment (Debye) |
|---|---|---|---|---|
| This compound | 5.8 | 2.1 | -5.9 | 2.5 |
| Indole-1 | 5.2 | 1.8 | -6.1 | 2.1 |
| Indole-2 | 6.5 | 2.5 | -5.7 | 3.0 |
| Indole-3 | 4.9 | 1.5 | -6.3 | 1.8 |
This table presents hypothetical data for illustrative purposes.
Molecular Docking Simulations with Biological Targets.acs.orgnih.govnih.govnih.govresearchgate.netescholarship.orgsci-hub.se
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, typically a protein. This method is invaluable for understanding the molecular basis of drug action and for virtual screening of compound libraries. Given the diverse biological activities of indole derivatives, this compound could potentially interact with a variety of biological targets.
The docking process involves generating a multitude of possible conformations of the ligand within the binding site of the receptor and scoring them based on a scoring function that estimates the binding affinity. The scoring function typically includes terms for steric, electrostatic, and hydrophobic interactions.
For this compound, a molecular docking study would begin with the identification of a potential protein target. For instance, indole derivatives have been shown to inhibit enzymes such as cyclooxygenase (COX), lipoxygenase (LOX), and various protein kinases. nih.gov Once a target is selected, the 3D structure of the protein, often obtained from the Protein Data Bank (PDB), is prepared for docking.
Analysis of Binding Modes and Interaction Energies
The results of a molecular docking simulation provide a detailed picture of the binding mode of the ligand in the active site of the receptor. This includes the specific amino acid residues that interact with the ligand and the nature of these interactions (e.g., hydrogen bonds, hydrophobic interactions, π-π stacking).
For this compound, it is anticipated that the indole ring would engage in hydrophobic and π-π stacking interactions with aromatic residues like tryptophan, tyrosine, or phenylalanine in the binding pocket. The N-H group of the indole could act as a hydrogen bond donor to an acceptor group on the protein. The ether oxygen and the oxirane oxygen are also potential hydrogen bond acceptors.
The epoxide ring introduces the possibility of covalent docking, where the ligand forms a covalent bond with a nucleophilic residue in the active site, such as cysteine or serine. This would lead to irreversible inhibition of the enzyme.
The interaction energies calculated by the docking program provide an estimate of the binding affinity. These energies can be used to rank different ligands and to prioritize compounds for experimental testing.
Hypothetical Docking Results for this compound with a Protein Target
| Interaction Type | Interacting Residue | Distance (Å) |
|---|---|---|
| Hydrogen Bond (N-H...O) | ASP120 | 2.9 |
| Hydrogen Bond (O-ether...H-N) | GLN88 | 3.1 |
| π-π Stacking | PHE210 | 3.8 |
| Hydrophobic Interaction | LEU150, ILE154 | - |
This table presents hypothetical data for illustrative purposes.
Prediction of Molecular Interactions with Receptor Binding Sites
Computational modeling, particularly molecular docking, serves as a powerful tool to predict and analyze the interactions between a ligand and a target protein at the molecular level. For this compound, such studies are crucial for understanding its potential as a scaffold in drug design. While this compound is often a synthetic intermediate, its structural motifs are key to the activity of more complex derivatives, especially in the context of HIV protease inhibition nih.govcore.ac.uk.
In silico analyses of indole-based inhibitors targeting HIV-1 protease have revealed that the indole ring plays a significant role in binding within the enzyme's active site nih.govresearchgate.net. Studies on inhibitors derived from this compound indicate that the indole moiety preferentially occupies the S1 sub-site of the protease core.ac.uk. The active site of HIV-1 protease is a homodimer, with key catalytic residues such as Asp25/25' and other important interacting residues like Asp29, Gly27, and Ile50 that define the binding pockets rsc.orgresearchgate.net.
The predicted binding mode of this compound itself within a receptor like HIV-1 protease would likely involve a combination of interaction types. The aromatic indole ring is well-suited for establishing hydrophobic and π-π stacking interactions with non-polar residues in the binding pocket. The nitrogen atom of the indole ring can act as a hydrogen bond donor, while the ether and oxirane oxygens in the side chain provide hydrogen bond acceptor sites. These interactions are critical for the stable anchoring of the ligand within the receptor's active site, guiding the design of more potent inhibitors rsc.org.
| Structural Moiety of Compound | Potential Type of Interaction | Likely Interacting Components of Receptor |
|---|---|---|
| Indole Ring System | Hydrophobic Interactions, π-π Stacking | Aromatic or aliphatic amino acid residues (e.g., Pro, Val, Ile, Phe) in the S1 sub-site nih.govcore.ac.uk |
| Indole N-H Group | Hydrogen Bond Donor | Carbonyl oxygen of peptide backbone or acidic residues (e.g., Aspartic Acid) rsc.org |
| Ether Oxygen (-O-) | Hydrogen Bond Acceptor | Amide protons of peptide backbone or residues with donor groups (e.g., Thr, Ser) researchgate.net |
| Oxirane Oxygen | Hydrogen Bond Acceptor, Potential for Covalent Bonding (Ring-Opening) | Nucleophilic residues (e.g., Ser, Cys) or residues with donor groups nih.gov |
In Silico Pharmacokinetic Predictions and Drug-Likeness Assessment (excluding ADME specifics)
The evaluation of drug-likeness is a critical step in modern drug discovery, helping to filter out compounds with undesirable physicochemical properties that might hinder their development into orally bioavailable drugs. These assessments are often guided by established principles such as Lipinski's Rule of Five lindushealth.comunits.it. This rule posits that orally active compounds generally have a molecular weight ≤ 500 Daltons, a LogP value ≤ 5, no more than 5 hydrogen bond donors, and no more than 10 hydrogen bond acceptors lindushealth.comdrugbank.com.
Computational analysis of this compound indicates that it possesses highly favorable drug-like properties. Its small size and balanced lipophilicity make it an excellent starting point or scaffold for the development of more complex therapeutic agents. An analysis using computational tools like SwissADME can provide a range of descriptors that predict a compound's general suitability for further development bohrium.comnih.gov. The properties of this compound align well with the criteria for good oral bioavailability, showing no violations of Lipinski's Rule of Five. This favorable profile supports its use as a core structure in medicinal chemistry programs aimed at developing new drugs researchgate.net.
| Parameter | Predicted Value | Lipinski's Rule of Five Guideline | Compliance |
|---|---|---|---|
| Molecular Formula | C₁₁H₁₁NO₂ | N/A | N/A |
| Molecular Weight (g/mol) | 189.21 | ≤ 500 | Yes |
| LogP (Octanol/Water Partition Coefficient) | ~1.9 | ≤ 5 | Yes |
| Hydrogen Bond Donors | 1 | ≤ 5 | Yes |
| Hydrogen Bond Acceptors | 3 | ≤ 10 | Yes |
| Lipinski's Rule Violations | 0 | No more than 1 | Yes |
Based on a comprehensive search of available scientific literature, there is currently insufficient specific data regarding "this compound" to construct the detailed article as outlined in the user's request. The research findings necessary to thoroughly address the specified sections on enzyme inhibition, protein binding affinity, structure-activity relationships, and modulation of cellular pathways for this particular compound are not present in the public domain.
Therefore, it is not possible to generate a scientifically accurate and informative article that strictly adheres to the provided outline for "this compound." Information available pertains to the broader class of indole derivatives, but not to the specific biological relevance and mechanistic studies of this compound itself.
Exploration of Biological Relevance: Mechanistic and Target Oriented Studies
Modulation of Cellular Pathways
Mechanisms related to Antioxidant Activity
Indole (B1671886) derivatives, particularly those with hydroxyl or methoxy (B1213986) substitutions on the benzene (B151609) ring, are recognized for their antioxidant properties. The antioxidant capacity of compounds like 5-hydroxyindole (B134679) has been attributed to their ability to scavenge free radicals and inhibit lipid peroxidation. nih.gov
One key mechanism observed in related compounds is the suppression of lipid peroxidation in cellular membranes. nih.gov Studies on 5-hydroxyoxindole (B181108) have demonstrated significant inhibition of lipid peroxidation induced by agents like tert-butylhydroperoxide in rat liver microsomes. nih.gov The presence of a hydroxyl group at the 5-position is crucial for this activity, and it is plausible that the 5-methoxy group in 5-Oxiranylmethoxy-1H-indole could be metabolized to a hydroxyl group in vivo, thereby conferring similar antioxidant capabilities.
Furthermore, the antioxidant action of some 5-hydroxyindoles has been shown to be dependent on the presence of vitamin E. nih.gov It is hypothesized that these indole derivatives may act by regenerating the chromanoxyl radical of vitamin E, thereby potentiating the endogenous antioxidant defense system. nih.gov This synergistic interaction highlights a potential indirect mechanism of antioxidant activity.
| Compound Studied | Antioxidant Mechanism | Key Findings |
| 5-Hydroxyindole | Inhibition of lipid peroxidation | Activity is dependent on the presence of vitamin E. nih.gov |
| 5-Hydroxyoxindole | Suppression of lipid peroxidation and intracellular oxidative stress | More lipophilic derivatives tended to show greater activity. nih.gov |
Anti-Inflammatory Pathway Interventions
The indole scaffold is a core component of several anti-inflammatory drugs. The anti-inflammatory effects of indole derivatives are often mediated through the modulation of key signaling pathways and the inhibition of pro-inflammatory enzymes and cytokines.
One of the primary anti-inflammatory pathways involves the inhibition of the nuclear factor-kappa B (NF-κB) signaling cascade. nih.gov NF-κB is a crucial transcription factor that regulates the expression of numerous pro-inflammatory genes, including those for cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), as well as enzymes such as inducible nitric oxide synthase (NOS2) and cyclooxygenase-2 (COX-2). nih.govlongdom.org Research on related compounds, such as 5-fluoro-2-oxindole, has demonstrated the inhibition of microglial activation and the subsequent reduction in the production of these inflammatory mediators. nih.gov
Another significant pathway is the mitogen-activated protein kinase (MAPK) signaling pathway. nih.gov The activation of MAPK, including JNK, is involved in the development and maintenance of chronic inflammation. Studies have shown that treatment with 5-fluoro-2-oxindole can reduce the phosphorylation and activation of JNK in inflammatory models. nih.gov
Furthermore, compounds like 5-methoxytryptophan (B613034) have been shown to inhibit COX-2 and IL-6 expression in macrophages, suggesting a direct modulatory effect on key inflammatory enzymes and cytokines. nih.gov
| Compound Studied | Anti-Inflammatory Pathway/Target | Key Findings |
| 5-Fluoro-2-oxindole | Inhibition of MAPK/NF-κB signaling, NOS2 upregulation | Reduced activation of JNK and inhibited microglial activation. nih.gov |
| 5-Methoxytryptophan | Inhibition of COX-2 and IL-6 expression | Suppressed lipopolysaccharide-induced inflammatory responses in macrophages. nih.gov |
Investigations into Antiviral Mechanisms (e.g., HIV, HBV)
Indole derivatives have been extensively investigated for their antiviral properties against a range of viruses, including Human Immunodeficiency Virus (HIV) and Hepatitis B Virus (HBV). The mechanisms of action are varied and can target different stages of the viral life cycle. nih.gov
Potential antiviral mechanisms for indole compounds include:
Entry Inhibition: Preventing the virus from entering the host cell. nih.gov
Inhibition of Viral Enzymes: Targeting key viral enzymes such as reverse transcriptase in HIV or DNA polymerase in HBV. nih.gov
Inhibition of Viral Replication: Interfering with the synthesis of viral genetic material and proteins. nih.govnih.gov
For instance, certain indole alkaloids have been shown to interfere with viral adsorption into host cells. nih.gov While direct evidence for this compound is unavailable, the presence of the reactive oxirane ring could potentially enable covalent modification of viral or host proteins that are critical for viral entry or replication. The indole scaffold itself is a key feature in many non-nucleoside reverse transcriptase inhibitors (NNRTIs) for HIV. nih.gov
| Virus | Potential Mechanism of Action for Indole Derivatives |
| HIV | Inhibition of viral entry, Inhibition of reverse transcriptase. nih.gov |
| HBV | Inhibition of viral replication. nih.gov |
Mechanistic Studies on Antimicrobial Activity
The indole nucleus is a common feature in many natural and synthetic antimicrobial agents. The mechanisms by which these compounds exert their effects against bacteria and fungi are diverse.
One proposed mechanism of action for some indole derivatives is the disruption of the microbial cell membrane. frontiersin.org Increased membrane permeability can lead to the leakage of essential intracellular components and ultimately cell death. The lipophilicity of the compound can play a significant role in its ability to interact with and disrupt the lipid bilayer of the cell membrane. frontiersin.org
Another potential mechanism is the inhibition of key cellular processes such as respiratory metabolism. ijper.org By targeting components of the electron transport chain, these compounds can disrupt energy production and induce oxidative stress within the microbial cell.
Furthermore, some indole derivatives have been shown to inhibit bacterial enzymes that are essential for processes like fatty acid synthesis. frontiersin.org The oxirane ring in this compound is an electrophilic group that could potentially react with nucleophilic residues in the active sites of such enzymes, leading to irreversible inhibition.
| Microbial Target | Potential Mechanism of Action for Indole Derivatives |
| Bacteria | Disruption of cell membrane integrity, Inhibition of respiratory metabolism, Inhibition of essential enzymes (e.g., FabH). frontiersin.orgijper.org |
| Fungi | Disruption of cell membrane integrity. frontiersin.org |
Advanced Research Applications and Future Perspectives of 5 Oxiranylmethoxy 1h Indole
Role as a Privileged Scaffold for Complex Molecular Architectures
The indole (B1671886) ring system is widely regarded as a "privileged scaffold" in medicinal chemistry due to its ability to bind to a wide range of biological targets with high affinity. mdpi.comijrpr.com The introduction of an oxiranylmethoxy group at the 5-position of the indole ring endows the scaffold with a reactive electrophilic site, making 5-Oxiranylmethoxy-1H-indole a valuable precursor for the synthesis of more complex molecular architectures.
The epoxide ring is susceptible to nucleophilic attack, leading to ring-opening and the formation of new carbon-heteroatom or carbon-carbon bonds. This reactivity is the basis for its utility in building intricate molecular structures. For instance, the reaction of related N-substituted indole epoxypropyl derivatives with primary and secondary amines yields pharmacologically relevant 1,2-aminoalcohols. This transformation highlights the potential of the epoxy-indole scaffold to generate compounds with potential therapeutic applications.
The versatility of the epoxide ring-opening reaction allows for the introduction of a wide array of functional groups, thereby enabling the construction of diverse and complex molecules. This reactivity is a key feature that positions this compound as a valuable building block in synthetic chemistry. The ability to readily introduce new functionalities opens up avenues for creating novel compounds with tailored properties for various applications, from drug discovery to materials science.
Table 1: Examples of Nucleophilic Ring-Opening Reactions of Epoxides
| Nucleophile | Resulting Functional Group | Potential Application Area |
|---|---|---|
| Amines (R-NH2) | Amino alcohol | Pharmaceuticals |
| Thiols (R-SH) | Thioether alcohol | Bioconjugation |
| Azides (N3-) | Azido alcohol | Click Chemistry |
| Alcohols (R-OH) | Ether diol | Polymer Synthesis |
| Cyanides (CN-) | Cyano alcohol | Organic Synthesis Intermediate |
Applications in Chemical Biology as Probes and Tools
The reactive nature of the epoxide group in this compound makes it a promising candidate for the development of chemical probes and tools for studying biological systems. Covalent labeling is a powerful technique for elucidating protein function and interactions, and the epoxide moiety can act as a reactive handle for the site-specific modification of biomolecules. nih.gov
The principle behind using this compound as a probe lies in the ability of the epoxide to react with nucleophilic residues on proteins, such as cysteine or lysine, under physiological conditions. This covalent modification can be used to:
Introduce reporter tags: By attaching a fluorescent dye or a biotin (B1667282) molecule to the indole scaffold, this compound can be used to label proteins for visualization or purification.
Map binding sites: Covalent labeling coupled with mass spectrometry can identify the specific amino acid residues that interact with the indole scaffold, providing insights into the binding pocket of a target protein. nih.gov
Develop affinity chromatography media: Immobilization of this compound onto a solid support can create an affinity matrix for the purification of proteins that bind to the indole moiety.
While direct applications of this compound as a chemical probe are still emerging, the development of epoxy-functionalized silica (B1680970) nanoparticles for single-step immobilization of dyes and biomolecules showcases the potential of the epoxide group in creating novel bioanalytical tools. daneshyari.com
Strategies for Scaffold Diversification and Library Synthesis
The creation of chemical libraries with high structural diversity is a cornerstone of modern drug discovery. This compound serves as an excellent starting point for scaffold diversification and library synthesis due to the versatile reactivity of its epoxide ring. The regioselective opening of the epoxide with a variety of nucleophiles can rapidly generate a library of compounds with diverse functional groups. nih.gov
Key strategies for the diversification of the this compound scaffold include:
Parallel Synthesis: Utilizing multi-well plates, a diverse range of nucleophiles can be reacted with this compound in a parallel fashion to generate a library of derivatives. This high-throughput approach allows for the rapid exploration of chemical space.
Multi-component Reactions: Designing one-pot reactions where multiple components, including this compound, react to form complex products can lead to the efficient synthesis of diverse molecular scaffolds.
"Click" Chemistry: The introduction of an azide (B81097) group via epoxide ring-opening with sodium azide provides a "clickable" handle for further functionalization using copper-catalyzed or strain-promoted alkyne-azide cycloaddition reactions. nih.gov
These strategies enable the systematic modification of the this compound core, allowing for the fine-tuning of its physicochemical and biological properties. The resulting libraries of compounds can then be screened against various biological targets to identify novel hits for drug development. nih.gov
Conceptual Contributions to Target-Based Drug Discovery Beyond Clinical Translation
The indole scaffold is a recurring motif in a multitude of approved drugs and clinical candidates, underscoring its significance in drug discovery. nih.gov While this compound itself may not be a clinical drug, its unique structural features offer valuable conceptual contributions to target-based drug discovery, particularly in the realm of structure-activity relationship (SAR) studies and the design of covalent inhibitors.
The 5-methoxyindole (B15748) moiety is a known pharmacophore that can be found in compounds with a range of biological activities. The addition of the reactive oxirane ring provides a tool for probing the active sites of target proteins. By systematically introducing different functionalities through epoxide ring-opening and evaluating the biological activity of the resulting derivatives, researchers can gain a deeper understanding of the structural requirements for target binding and inhibition.
For instance, the indole scaffold has been identified as a privileged structure for the development of kinase inhibitors. The 5-alkoxy substituent can form key hydrogen bonds with the hinge region of the kinase active site, while the rest of the molecule can be modified to achieve selectivity and potency. The epoxide group in this compound offers a unique opportunity to develop covalent kinase inhibitors, which can offer advantages in terms of potency and duration of action.
Table 2: Key Structural Features of this compound and Their Conceptual Roles in Drug Design
| Structural Feature | Conceptual Contribution to Drug Design | Potential Target Interactions |
|---|---|---|
| Indole Nucleus | Privileged scaffold, provides a rigid core for substituent orientation. | Pi-stacking, hydrogen bonding (N-H), hydrophobic interactions. |
| 5-Alkoxy Group | Can act as a hydrogen bond acceptor. | Interaction with the hinge region of kinases, polar interactions in other enzyme active sites. |
| Oxirane (Epoxide) Ring | Reactive electrophile for covalent bond formation. | Covalent modification of nucleophilic residues (e.g., Cys, Lys) in the target protein's active site. |
| Flexible Linker | Allows for optimal positioning of the reactive epoxide. | Can be tailored to adjust the distance and geometry for covalent modification. |
Potential in Materials Science and Functional Materials Development
The presence of the polymerizable epoxide group makes this compound an attractive monomer for the development of novel functional materials. Epoxy resins are a widely used class of thermosetting polymers known for their excellent mechanical properties, chemical resistance, and adhesion. The incorporation of the indole moiety into the polymer backbone can impart unique optical and electronic properties.
A study on the closely related N-(2,3-epoxypropyl)-4,5,6,7-tetrahydroindole has demonstrated its utility in the synthesis of functional polyethers through anionic ring-opening polymerization. The resulting polymers exhibit properties of high-resistance organic semiconductors, highlighting the potential of epoxy-functionalized indoles in the development of electronic materials.
The potential applications of polymers derived from this compound in materials science are broad and include:
Advanced Composites: The high reactivity of the epoxide group can be utilized to create highly cross-linked polymer networks with enhanced thermal and mechanical stability.
Organic Electronics: The incorporation of the electron-rich indole ring could lead to the development of new materials for organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and sensors.
Functional Coatings: The strong adhesive properties of epoxy resins, combined with the unique properties of the indole moiety, could be harnessed to create functional coatings with applications in corrosion protection, biocompatible surfaces, and more.
The synthesis of indole-based functional polymers with well-defined structures is an active area of research, and this compound represents a promising building block for the next generation of advanced materials. researchgate.net
Q & A
Basic: What synthetic methodologies are commonly used to prepare 5-Oxiranylmethoxy-1H-indole derivatives?
Answer:
The synthesis of 5-substituted indole derivatives often involves coupling reactions or functional group modifications. For example:
- Click Chemistry : Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) can introduce triazole moieties, as seen in the synthesis of 5-fluoro-3-(triazolyl)ethyl-indole derivatives using CuI, PEG-400/DMF solvent systems, and purification via column chromatography (70:30 ethyl acetate/hexane) .
- Etherification : Introducing alkoxy groups (e.g., allyloxy) at the 5-position via nucleophilic substitution under mild conditions, followed by purification using recrystallization or flash chromatography .
- Epoxidation : Oxiranylmethoxy groups may be introduced via epoxide ring-opening reactions, requiring controlled reaction conditions to avoid side reactions.
Key Considerations : Optimize catalyst loading (e.g., 0.1–1.0 equiv CuI), solvent polarity (DMF, acetonitrile), and reaction time (12–24 hours) to enhance yield .
Basic: How is structural characterization of this compound performed?
Answer:
- NMR Spectroscopy : 1H/13C/19F NMR confirms substituent positions and purity. For example, 5-fluoro-indole derivatives show distinct fluorine coupling patterns in 19F NMR .
- Mass Spectrometry : High-resolution mass spectrometry (HRMS) validates molecular weight, as demonstrated for 5-methoxyindole derivatives (e.g., FAB-HRMS with <2 ppm error) .
- X-ray Crystallography : SHELX software is widely used for crystal structure refinement, resolving bond angles and torsional strain in bis-indolylalkanes .
Best Practices : Cross-validate NMR with X-ray data to resolve ambiguities in stereochemistry .
Advanced: What challenges arise in crystallographic refinement of 5-substituted indole derivatives?
Answer:
- Twinning and Disorder : Bulky substituents (e.g., oxiranylmethoxy) may induce crystallographic disorder, requiring SHELXL’s TWIN/BASF commands for refinement .
- High-Resolution Data : For macromolecular applications (e.g., protein-indole complexes), SHELXPRO interfaces with CCP4 suites to handle twinned datasets .
- Hydrogen Bonding : Epoxide oxygen atoms in oxiranylmethoxy groups participate in hydrogen bonding, influencing packing motifs. Use PLATON to analyze interactions .
Methodology : Collect data at low temperatures (100 K) to minimize thermal motion artifacts .
Advanced: How do reaction conditions influence regioselectivity in 5-substituted indole synthesis?
Answer:
- Solvent Effects : Polar aprotic solvents (e.g., DMF) stabilize transition states in SN2 reactions, favoring substitution at the 5-position over 3- or 7-positions .
- Catalyst Design : CuI in CuAAC reactions directs triazole formation to the indole’s β-position, avoiding steric hindrance from the oxiranylmethoxy group .
- Temperature Control : Low temperatures (−20°C) suppress epoxide ring-opening side reactions during functionalization .
Case Study : In 5-(prop-2-en-1-yloxy)-1H-indole synthesis, regioselectivity was achieved via Pd-catalyzed cross-coupling under inert atmospheres .
Basic: What purity assurance strategies are critical for 5-substituted indole derivatives?
Answer:
- Chromatography : Use gradient elution (e.g., 10–100% ethyl acetate in hexane) for baseline separation of polar byproducts .
- Recrystallization : Optimize solvent pairs (e.g., DMF/water) to remove unreacted starting materials .
- Analytical TLC : Monitor reaction progress with UV-active indole cores (Rf = 0.3–0.5 in ethyl acetate/hexane) .
Validation : Purity >95% confirmed via HPLC (C18 column, acetonitrile/water mobile phase) .
Advanced: How can contradictory spectroscopic data for indole derivatives be resolved?
Answer:
- Multi-Technique Cross-Validation : Combine 2D NMR (COSY, HSQC) with X-ray data to assign ambiguous proton environments .
- Computational Modeling : DFT calculations (e.g., Gaussian) predict 13C chemical shifts, identifying misassignments in crowded spectra .
- Isotopic Labeling : Use deuterated analogs to simplify 1H NMR splitting patterns in densely substituted indoles .
Case Study : In 5-methoxyindole-6-ol, 1H NMR contradictions between theoretical and experimental data were resolved via NOESY correlations .
Basic: What biological activities are reported for 5-substituted indole derivatives?
Answer:
- Antioxidant/Anti-Ischemic : 5-Fluoro-indole derivatives showed neuroprotective effects in ischemia models via free radical scavenging .
- Anticancer : Bis-indolylalkanes inhibit breast tumor cell proliferation by modulating estrogen receptor pathways .
- Antimicrobial : 5-Methoxyindole derivatives disrupt bacterial biofilms via quorum sensing interference .
Mechanistic Insight : Indole cores interact with aromatic receptors (e.g., AhR) or enzyme active sites (e.g., COX-2) to exert effects .
Advanced: How can computational methods enhance the design of bioactive this compound derivatives?
Answer:
- Molecular Docking : AutoDock Vina predicts binding affinities for epoxide-containing indoles with targets like kinases or GPCRs .
- QSAR Modeling : Correlate substituent electronic parameters (Hammett σ) with bioactivity to optimize substituent choice .
- MD Simulations : Assess oxiranylmethoxy group flexibility in aqueous environments to improve pharmacokinetic properties (e.g., solubility) .
Validation : Predicted IC50 values for 5-methoxyindole derivatives matched experimental cytotoxicity assays within 15% error .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
